2'-(Carboxymethylidene)-2'-deoxyuridine
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Overview
Description
2’-(Carboxymethylidene)-2’-deoxyuridine is a modified nucleoside that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is a derivative of deoxyuridine, where the hydrogen atom at the 2’ position is replaced by a carboxymethylidene group, resulting in distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Carboxymethylidene)-2’-deoxyuridine typically involves the modification of deoxyuridine through a series of chemical reactions. One common method includes the introduction of the carboxymethylidene group via a condensation reaction with a suitable carboxyl-containing reagent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2’-(Carboxymethylidene)-2’-deoxyuridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification through crystallization or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2’-(Carboxymethylidene)-2’-deoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxymethylidene group to a hydroxymethyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxymethylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxymethyl derivatives.
Scientific Research Applications
2’-(Carboxymethylidene)-2’-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: The compound is utilized in the study of DNA and RNA modifications, providing insights into genetic regulation and expression.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-(Carboxymethylidene)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyuridine: The parent compound, lacking the carboxymethylidene group.
5-Fluoro-2’-deoxyuridine: A fluorinated derivative with potent anticancer activity.
2’-Deoxycytidine: Another nucleoside with similar structural features but different biological activity.
Uniqueness
2’-(Carboxymethylidene)-2’-deoxyuridine is unique due to the presence of the carboxymethylidene group, which imparts distinct chemical reactivity and biological properties. This modification enhances its potential as a therapeutic agent and a research tool in studying nucleic acid interactions.
Properties
CAS No. |
185556-76-7 |
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Molecular Formula |
C11H12N2O7 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-[(2R,4S,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-ylidene]acetic acid |
InChI |
InChI=1S/C11H12N2O7/c14-4-6-9(18)5(3-8(16)17)10(20-6)13-2-1-7(15)12-11(13)19/h1-3,6,9-10,14,18H,4H2,(H,16,17)(H,12,15,19)/t6-,9+,10-/m1/s1 |
InChI Key |
OAKGLGFKWLKCCJ-WHFVKQHSSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C(=CC(=O)O)[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(=CC(=O)O)C(C(O2)CO)O |
Origin of Product |
United States |
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